molecular formula C18H20INO4 B1661539 1,3-Benzodioxole-4-methanamine, N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]- CAS No. 919797-25-4

1,3-Benzodioxole-4-methanamine, N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]-

Cat. No.: B1661539
CAS No.: 919797-25-4
M. Wt: 441.3
InChI Key: NJNMIPDEUMTYNV-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-4-methanamine, N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]- is a synthetic organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an iodo group and methoxy groups on the phenyl ring, as well as a methylenedioxy group on another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-4-methanamine, N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]- typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodo-2,5-dimethoxybenzaldehyde and 2,3-methylenedioxybenzylamine.

    Condensation Reaction: The aldehyde group of 4-iodo-2,5-dimethoxybenzaldehyde is condensed with the amine group of 2,3-methylenedioxybenzylamine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the iodo group, potentially replacing it with a hydrogen atom or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of catalysts like palladium or copper.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Deiodinated products or other reduced derivatives.

    Substitution: Compounds with new functional groups replacing the iodo group.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential pharmacological properties. Its structural similarity to known bioactive molecules suggests possible applications in drug discovery and development.

Medicine

The compound could be explored for its therapeutic potential, particularly in the treatment of neurological disorders or as an anticancer agent. Its ability to interact with specific molecular targets could lead to the development of new medications.

Industry

In the industrial sector, the compound may find applications in the production of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1,3-Benzodioxole-4-methanamine, N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]- exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound’s structural features suggest it may modulate signaling pathways or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2,5-dimethoxyphenyl)-N-((2,3-methylenedioxyphenyl)methyl)ethanamine
  • 2-(4-Chloro-2,5-dimethoxyphenyl)-N-((2,3-methylenedioxyphenyl)methyl)ethanamine
  • 2-(4-Fluoro-2,5-dimethoxyphenyl)-N-((2,3-methylenedioxyphenyl)methyl)ethanamine

Uniqueness

The presence of the iodo group in 1,3-Benzodioxole-4-methanamine, N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]- distinguishes it from its analogs with different halogen substituents. The iodo group can influence the compound’s reactivity, biological activity, and physical properties, making it unique among similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO4/c1-21-16-9-14(19)17(22-2)8-12(16)6-7-20-10-13-4-3-5-15-18(13)24-11-23-15/h3-5,8-9,20H,6-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNMIPDEUMTYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCNCC2=C3C(=CC=C2)OCO3)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726967
Record name N-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-1,3-benzodioxole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919797-25-4
Record name N-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-1,3-benzodioxole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=919797-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Iodo-2,5-dimethoxyphenyl)-N-((2,3-methylenedioxyphenyl)methyl)ethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919797254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-1,3-benzodioxole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25I-NBMD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R99110126K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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